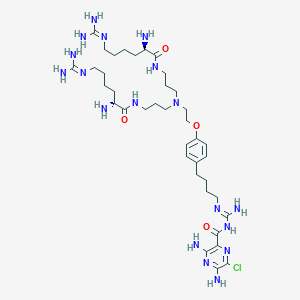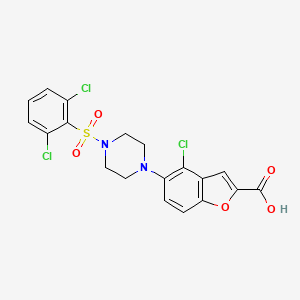![molecular formula C25H28N4O3 B611764 (R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide CAS No. 1788055-11-7](/img/structure/B611764.png)
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0486846 is a highly selective M1 positive allosteric modulator (PAM).
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
Research on compounds related to (R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide primarily involves the synthesis of various heterocyclic compounds. These include oxazepine derivatives, pyrazole derivatives, isoxazole derivatives, and more, synthesized through various chemical reactions, often starting with 2-aminobenzaldehyde and other compounds (Adnan, Hassan, & Thamer, 2014).
Antibacterial Agents
Some derivatives of these compounds have been identified as promising antibacterial agents. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antiarrhythmic Properties
Research has also explored the antiarrhythmic effects of related compounds. For example, benzopyran and benzoxazine aminoamide derivatives have shown promising results against arrhythmias associated with ischemia-reperfusion injury (Koini et al., 2009).
Synthesis of Fluorocontaining Derivatives
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, involving the reaction with various primary and secondary amines to form amides of 5(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, indicates the versatility and potential applications of these compounds in various scientific fields (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial Assessment
Derivatives of thiosemicarbazide have been used as building blocks in the synthesis of various heterocyclic compounds, including oxazines, and their antimicrobial activity has been assessed (Elmagd et al., 2017).
Cytotoxicity Studies
The cytotoxicity and utility of certain compounds in the synthesis of new heterocycles have also been a focus, highlighting their potential use in medicinal chemistry and drug development (Hegazi et al., 2010).
Propriétés
Numéro CAS |
1788055-11-7 |
|---|---|
Nom du produit |
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide |
Formule moléculaire |
C25H28N4O3 |
Poids moléculaire |
432.52 |
Nom IUPAC |
(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |
Clé InChI |
LZCHTDQRMCSDSE-ODGPQVTHSA-N |
SMILES |
O=C([C@H]1CN(CC2=CC=C(N3N=CC=C3)C=C2)C4=CC=CC=C4O1)N[C@@H]5[C@@H](O)CCCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU-0486846; VU 0486846; VU0486846 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
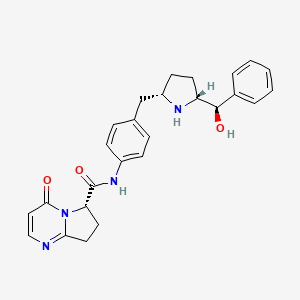
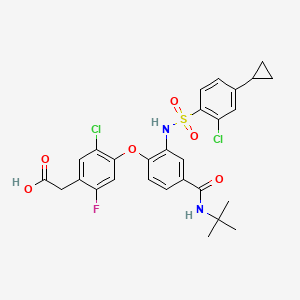
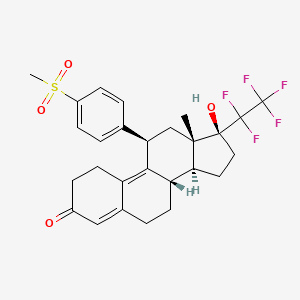
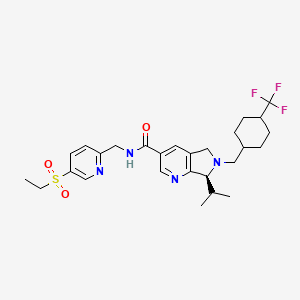
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
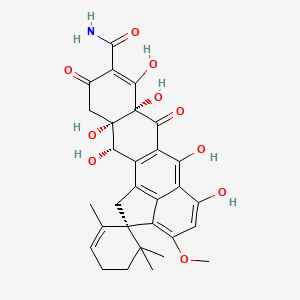
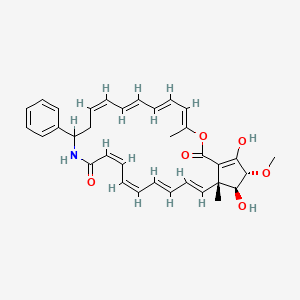
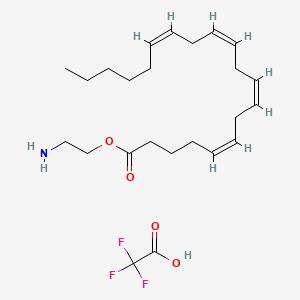
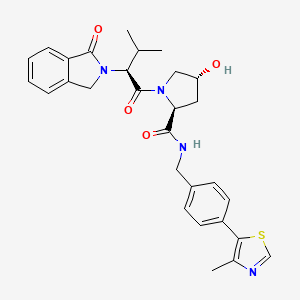

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
